Home > Products > Screening Compounds P62189 > 4-phenoxy-N-(4-sulfamoylphenyl)benzamide
4-phenoxy-N-(4-sulfamoylphenyl)benzamide -

4-phenoxy-N-(4-sulfamoylphenyl)benzamide

Catalog Number: EVT-2752857
CAS Number:
Molecular Formula: C19H16N2O4S
Molecular Weight: 368.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide typically involves the reaction of appropriate phenolic and sulfonamide precursors. One common method includes the use of coupling reactions where an amide bond is formed between the sulfonamide and the phenolic compound.

Technical Details

  1. Reagents: The synthesis often employs reagents such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride and 1-hydroxybenzotriazole to facilitate the formation of amide bonds.
  2. Solvents: Common solvents include dichloromethane or dimethylformamide, which help dissolve reactants and improve reaction efficiency.
  3. Conditions: The reactions are generally carried out under controlled temperatures, often at room temperature or slightly elevated temperatures, for several hours to ensure complete conversion .
Molecular Structure Analysis

The molecular structure of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide can be described as follows:

  • Core Structure: The compound features a benzamide core with a phenoxy group and a sulfonamide moiety attached to it.
  • Functional Groups: Key functional groups include:
    • A phenoxy group (-OPh)
    • A sulfonamide group (-SO2NH2)
    • An amide linkage (-CONH-)

Data

  • Molecular Weight: 368.4 g/mol
  • Chemical Structure Representation: The structure can be depicted using standard chemical notation, showing the connectivity between carbon, nitrogen, oxygen, and sulfur atoms.
Chemical Reactions Analysis

4-phenoxy-N-(4-sulfamoylphenyl)benzamide can undergo various chemical reactions due to its functional groups:

  1. Hydrolysis: The amide bond may hydrolyze under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
  2. Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Technical Details

The reactivity of this compound can be assessed through techniques such as Nuclear Magnetic Resonance spectroscopy and High-Resolution Mass Spectrometry, which help confirm the structure and monitor reaction progress .

Mechanism of Action

The mechanism of action for compounds like 4-phenoxy-N-(4-sulfamoylphenyl)benzamide often involves inhibition of specific enzymes such as carbonic anhydrases. These enzymes play crucial roles in regulating pH and fluid balance in biological systems.

Process

  1. Binding: The compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.
  2. Inhibition: By occupying the active site, it prevents substrate access, thereby inhibiting enzyme activity.

Data

Studies have shown that similar compounds exhibit varying degrees of selectivity and potency against different isoforms of carbonic anhydrases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Melting Point: Specific melting points can vary based on purity but generally fall within a defined range (e.g., 238–241 °C).

Chemical Properties

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses such as Infrared Spectroscopy and Nuclear Magnetic Resonance provide insights into the functional groups present and confirm structural integrity .

Applications

The applications of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide are primarily in scientific research:

  1. Medicinal Chemistry: It serves as a lead compound for developing new drugs targeting bacterial infections by inhibiting carbonic anhydrases.
  2. Biological Studies: Used in studies investigating enzyme inhibition mechanisms and potential therapeutic effects against inflammatory diseases.
Introduction to Benzamide Derivatives in Targeted Therapeutics

Role of Benzamide Scaffolds in Kinase Inhibition and Signal Transduction Modulation

The benzamide scaffold serves as a critical structural foundation for developing potent inhibitors targeting key kinases involved in cellular signaling cascades. This scaffold's planar aromatic system facilitates optimal orientation within kinase ATP-binding pockets through π-π stacking interactions, while the amide functionality provides hydrogen-bonding capabilities essential for high-affinity binding. The incorporation of phenoxy substituents at the 4-position significantly enhances kinase selectivity by extending into hydrophobic regions adjacent to the ATP-binding site. Simultaneously, the sulfamoylphenyl moiety attached to the benzamide nitrogen enables distinctive interactions with allosteric sites and modulates solubility properties critical for cellular permeability [3] [7].

Research on N-(4-phenoxyphenyl)benzamide derivatives has demonstrated their exceptional utility as inhibitors of STE20/SPS1-related proline/alanine-rich kinase (SPAK), a central regulator in the with-no-lysine kinase (WNK) signaling pathway. This pathway plays a pivotal role in ion homeostasis and blood pressure regulation through phosphorylation of the sodium-chloride cotransporter. Structural optimization of the benzamide core has yielded compounds with nanomolar inhibitory potency against SPAK. Specifically, compound 20l (a derivative structurally related to 4-phenoxy-N-(4-sulfamoylphenyl)benzamide) emerged as a highly potent SPAK inhibitor (IC₅₀ = 230 nM) through strategic substitution patterns that maximize interactions with the kinase's catalytic cleft. The molecular interactions include:

  • Hydrogen bonding between the benzamide carbonyl and kinase hinge region residues
  • Hydrophobic interactions of the phenoxy group with a specific pocket in the catalytic domain
  • Ionic interactions facilitated by the sulfamoyl group with basic residues near the substrate binding site [3]

Table 1: Structural Features of Benzamide-Based Kinase Inhibitors

CompoundCore StructureTarget KinaseKey Structural ModificationsReported IC₅₀
SPAK Inhibitor 20lN-(4-phenoxyphenyl)benzamideSPAK3,5-Dimethyl substitution on terminal phenyl; Carboxymethoxy group at para position230 nM
PARP10 Inhibitor OUL354-phenoxybenzamidePARP10/ARTD104-(Phenoxy)benzamide core; Specific halogen substitutions330 nM
Compound 324-(benzyloxy)benzamidePARP10/ARTD10Benzyloxy linker modification230 nM
Lead Compound 2N-(4-phenoxyphenyl)benzamideSPAKUnoptimized scaffold~1 µM

Benzamide derivatives also demonstrate significant efficacy against mono-ADP-ribosyltransferase PARP10/ARTD10, a regulator of nuclear factor kappa-light-chain-enhancer of activated B cells signaling and DNA repair. The 4-phenoxybenzamide derivative OUL35 (compound 1) exhibits remarkable potency (IC₅₀ = 330 nM) and selectivity for PARP10 over other PARP family members. The structural requirements for inhibition include the central benzamide linkage flanked by a phenoxy-substituted aromatic ring and a sulfonamide-containing aniline moiety. These structural elements position key pharmacophoric features optimally within the enzyme's catalytic domain. Further optimization through benzyloxy linker incorporation yielded compound 32, which maintained potent inhibition (IC₅₀ = 230 nM) while improving cellular activity, demonstrating the scaffold's versatility [7].

The 4-phenoxy-N-(4-sulfamoylphenyl)benzamide scaffold enables simultaneous modulation of multiple signaling pathways through:

  • Kinase Catalytic Domain Binding: The planar benzamide system occupies the adenine region of ATP-binding sites
  • Allosteric Modulation: The sulfamoylphenyl extension accesses regulatory domains adjacent to catalytic clefts
  • Substrate Competition: Structural mimicry of peptide substrates in kinase recognition motifs
  • Protein-Protein Interaction Disruption: Interference with kinase docking domains through steric hindrance [3] [7]

Historical Development of 4-Phenoxy-N-(4-Sulfamoylphenyl)Benzamide as a Pharmacophore

The structural evolution of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide originates from early sulfonamide therapeutics, with strategic modifications transforming antibacterial agents into targeted modulators of protein function. The historical development represents a paradigm shift from broad antimicrobial activity to precise molecular intervention:

Table 2: Historical Milestones in Sulfonamide Pharmacophore Development

EraKey DevelopmentsStructural InnovationsTherapeutic Shift
1930sDiscovery of Prontosil (sulfonamide dye)Sulfanilamide as active metaboliteIntroduction of antibacterial chemotherapy
1940s-1950sNon-antibacterial sulfonamidesCarbonic anhydrase inhibitors (acetazolamide)Diuretics and antiepileptics
1960s-1980sSulfonylurea hypoglycemicsTolbutamide and glyburide derivativesMetabolic disease therapeutics
1990sCOX-2 inhibitorsCelecoxib scaffold developmentAnti-inflammatory applications
2000sKinase-targeted benzamidesIntegration of phenoxy and sulfamoyl groupsSignal transduction modulation

The transformation from simple sulfonamides to sophisticated benzamide-sulfonamide hybrids began with the recognition that the sulfamoyl group (-SO₂NH₂) provides exceptional capacity for directional hydrogen bonding with biological targets. Initial structural exploration focused on aryl sulfonamides as carbonic anhydrase inhibitors, yielding compounds like acetazolamide. This demonstrated the sulfamoyl group's versatility beyond antibacterial applications. The critical conceptual advancement came through molecular hybridization – combining the sulfamoyl recognition element with the benzamide scaffold's kinase affinity [9] [10].

The integration of the phenoxy moiety represented a breakthrough in pharmacophore optimization. This structural element significantly enhanced target affinity by:

  • Providing extended hydrophobic surface area for van der Waals interactions
  • Introducing torsional flexibility that improves binding site accommodation
  • Enabling π-π stacking with tyrosine and phenylalanine residues in catalytic domains
  • Allowing further derivatization through substitutions on the terminal phenyl ring [3]

The systematic structure-activity relationship studies on N-(4-phenoxyphenyl)benzenesulfonamide derivatives revealed crucial determinants of biological activity. Research focusing on progesterone receptor antagonists demonstrated that electron-withdrawing substituents at the 3-position of the benzenesulfonyl ring dramatically enhanced receptor binding affinity. Specifically, 3-trifluoromethyl derivative 32 exhibited the most potent PR-antagonistic activity among synthesized compounds, establishing the importance of strategic halogenation patterns. The secondary sulfonamide (-SO₂NH-) proved essential for optimal activity, as N-methylation or N-benzylation caused significant potency reduction due to steric interference with hydrogen bonding networks in the binding pocket [2].

Table 3: Structure-Activity Relationship of Key Pharmacophore Elements

Pharmacophore ElementOptimal StructureActivity ImpactMolecular Basis
Sulfonamide NitrogenSecondary sulfonamide (-SO₂NH-)IC₅₀: 0.17 µM (PR antagonist)Hydrogen bond donation to His879 in PR-LBD
Sulfonyl Aryl Substituent3-Trifluoromethyl or 3-chloro5-10x potency increaseEnhanced hydrophobic contact and electronic effects
Phenoxy LinkageUnsubstituted phenoxyOptimal membrane permeabilityBalanced lipophilicity (Log P ~2-3)
Benzamide CarbonylUnmodified carbonylEssential for SPAK inhibitionHydrogen bond with Cys148 in SPAK catalytic loop
Terminal Phenyl4-Sulfamoyl substitutionImproved solubility and target engagementPolar interactions with solvent-exposed regions

The development of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide as a discrete pharmacophore culminated from these systematic investigations. The scaffold integrates three critical domains:

  • The phenoxybenzamide region that positions the molecule in kinase catalytic clefts
  • The sulfonamide linker that provides conformational constraint and hydrogen bonding capability
  • The terminal sulfamoylphenyl group that engages in specific interactions with regulatory domains [3] [5]

Recent medicinal chemistry campaigns have further refined this pharmacophore for specific therapeutic applications. In androgen receptor antagonism, N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives targeting the activation function 2 (AF2) region demonstrate that strategic positioning of the sulfamoyl group enables disruption of coactivator binding. Compound T1-12 (structurally analogous to 4-phenoxy-N-(4-sulfamoylphenyl)benzamide) exhibits submicromolar AR antagonistic activity (IC₅₀ = 0.47 µM) through optimal placement of the sulfamoyl recognition element within the AF2 binding pocket. This exemplifies the pharmacophore's adaptability across diverse target classes [5].

The evolutionary trajectory of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide demonstrates how rational structural integration of phenoxy, benzamide, and sulfamoyl elements transforms simple chemical motifs into sophisticated targeted therapeutics. This pharmacophore continues to serve as a versatile template for addressing emerging therapeutic challenges through systematic structure-based optimization [3] [5] [7].

Properties

Product Name

4-phenoxy-N-(4-sulfamoylphenyl)benzamide

IUPAC Name

4-phenoxy-N-(4-sulfamoylphenyl)benzamide

Molecular Formula

C19H16N2O4S

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C19H16N2O4S/c20-26(23,24)18-12-8-15(9-13-18)21-19(22)14-6-10-17(11-7-14)25-16-4-2-1-3-5-16/h1-13H,(H,21,22)(H2,20,23,24)

InChI Key

MWJWJZIEBIFBBE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Solubility

not available

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.